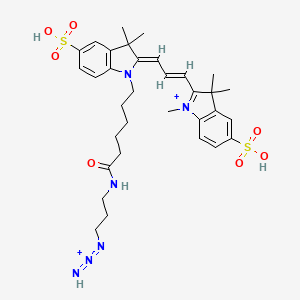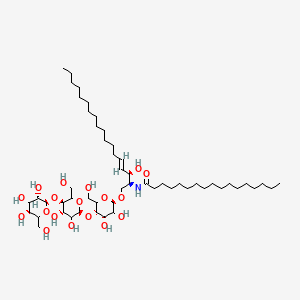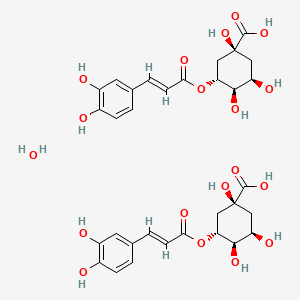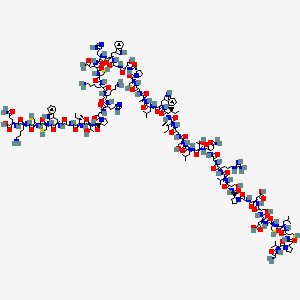
N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine
説明
Synthesis Analysis
The synthesis of quinoline derivatives has been explored in the context of creating new proton sponges. One such compound, 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, was synthesized through a multi-step process. Initially, 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines with methoxy groups at positions 6 and 8 were reacted with dimethylamine solution in alcohol. This reaction led to aminodehalogenation and nucleophilic substitution of the methoxy groups. Further reduction and methylation of 6-methoxy-N2,N2,N4,N4-tetramethyl-5-nitroquinoline-2,4-diamine resulted in the final hexamethylquinoline triamine compound .
Molecular Structure Analysis
The molecular structure of the synthesized quinoline derivative is characterized by the presence of methoxy groups and multiple methylated amine groups. The compound's structure is indicative of its potential as a proton sponge, which refers to its ability to absorb and release protons. This property is typically associated with electron-rich environments, which in this case, are provided by the methoxy and methyl groups attached to the quinoline core .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the quinoline derivative are characterized by nucleophilic substitution and reduction. The initial nitroquinolines undergo nucleophilic attack by dimethylamine, leading to the removal of halogen atoms (aminodehalogenation) and substitution at the methoxy positions. The subsequent reduction step is crucial for preparing the core structure for final methylation, which completes the synthesis of the hexamethylquinoline triamine .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine are not detailed in the provided papers, the properties of similar quinoline derivatives can be inferred. These compounds are likely to exhibit basicity due to the presence of nitrogen atoms, solubility in organic solvents due to methoxy and methyl groups, and potential stability under various conditions due to the aromatic quinoline structure. The electron-deficient nature of the quinoline core, when combined with electron-donating groups, can lead to interesting reactivity patterns, particularly in the context of proton sponge behavior .
In another study, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate was achieved starting from thioacylhydrazone via cyclization of acetylamino thioacylhydrazone. However, an attempt to synthesize a related thiobenzamidate resulted in a ring isomer, [1,3,4] thiadiazolo [3,2-c] quinazoline, instead of the desired product. This highlights the complexity and unpredictability of reactions involving heteroaromatic compounds, where even slight changes in starting materials or reaction conditions can lead to different outcomes .
科学的研究の応用
Analytical Methods and Antioxidant Activity
Studies on analytical methods used in determining antioxidant activity highlight the importance of various assays in assessing the potential of compounds for their antioxidant properties. These methods, including Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are crucial for evaluating the antioxidant capacity of complex samples, which may include compounds similar to "N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine" (Munteanu & Apetrei, 2021).
Environmental Fate of Chemicals
Research on the environmental fate of chemicals, including alkylphenol ethoxylates (APEs) and their metabolites, sheds light on the persistence and bioaccumulation potential of synthetic compounds. Understanding the environmental degradation pathways and effects on wildlife and humans is essential for evaluating the impact of new chemical entities (Ying, Williams, & Kookana, 2002).
作用機序
Target of Action
Similar compounds, such as erlotinib, target the human epidermal growth factor receptor (her) family of tyrosine kinases . These receptors play a crucial role in cell proliferation and survival, making them important targets for cancer treatment .
Mode of Action
If we consider its similarity to erlotinib, it likely acts as a tyrosine kinase inhibitor . It would bind to the tyrosine kinase domain of the HER receptors, inhibiting their phosphorylation and blocking signal transduction . This would prevent the activation of downstream pathways that promote cell proliferation and survival .
Biochemical Pathways
Based on its potential similarity to erlotinib, it may affect pathways downstream of the her receptors . These could include the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation .
Pharmacokinetics
Similar compounds like erlotinib are characterized by moderate absorption rates, extensive distribution in human tissues, and extensive metabolism primarily via hepatic and intestinal cytochrome p450 (cyp) enzymes . The excretion of these compounds occurs predominantly in the feces, with only a minor fraction excreted in the urine .
Result of Action
If it acts similarly to erlotinib, it would inhibit the growth of tumor cells and induce their apoptosis .
特性
IUPAC Name |
4-N-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-3-11-5-4-6-12(7-11)21-17-13-8-14(18)16(22-2)9-15(13)19-10-20-17/h1,4-10H,18H2,2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTDIHSVUDHDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705107 | |
| Record name | N~4~-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1012057-52-1 | |
| Record name | N~4~-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B3026474.png)












